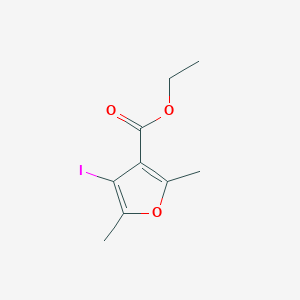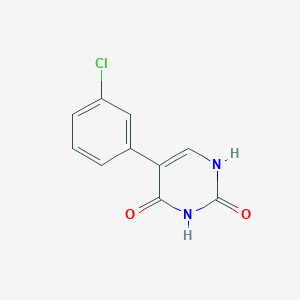
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, commonly known as Clomazone, is a selective herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1980s and has since become a popular herbicide due to its effectiveness and low toxicity. In
Applications De Recherche Scientifique
Structural and Bonding Analysis
The structural and bonding characteristics of related pyrimidinedione derivatives have been extensively studied to understand their interactions and docking mechanisms in biological systems. For example, antimalarial drugs featuring a chlorophenyl pyrimidinediamine structure have been analyzed using spectral methods and computational chemistry to elucidate their molecular geometry, bonding, and electrostatic potential, which are crucial for their biological activity (Sherlin et al., 2018).
Anticancer and Antiproliferative Properties
Compounds with a pyrimidine core have been synthesized and evaluated for their anticancer properties. For instance, novel tricarbonyl complexes of rhenium(I) with 5-nitrosopyrimidines demonstrated antiproliferative behavior against various human tumor cell lines, suggesting potential applications in cancer treatment (Illán‐Cabeza et al., 2005).
Controlled Drug Release Systems
The development of controlled drug release systems using biodegradable microspheres encapsulating anti-cancer drugs like 5-fluoro-2,4-pyrimidinedione highlights the application of pyrimidine derivatives in pharmaceutical formulations. These systems aim to achieve long-lasting controlled release, improving drug efficacy and reducing side effects (Fu et al., 2002).
Insecticidal Activity
The synthesis of 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives from 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine demonstrated remarkable insecticidal activity against the cotton leaf worm, showcasing the potential of these compounds in developing new insecticides (Ismail et al., 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-6(4-7)8-5-12-10(15)13-9(8)14/h1-5H,(H2,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXQRPANOVMOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Nitro-2-thienyl)methyl]pyridinium](/img/structure/B429020.png)
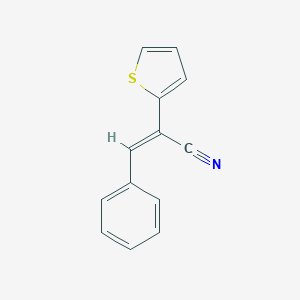
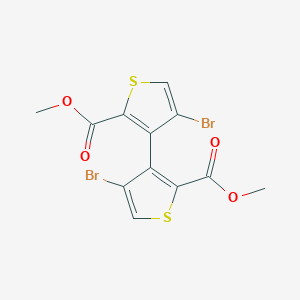


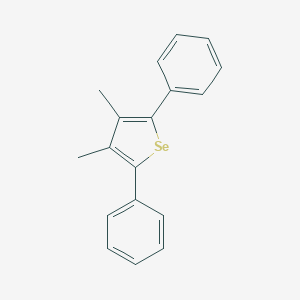
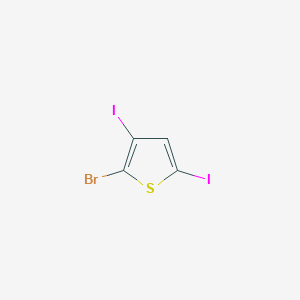
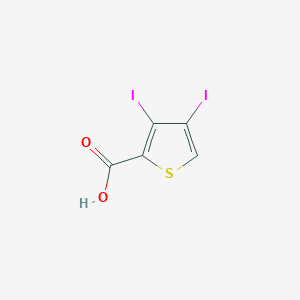
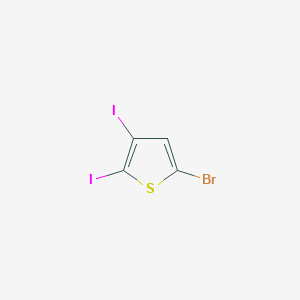
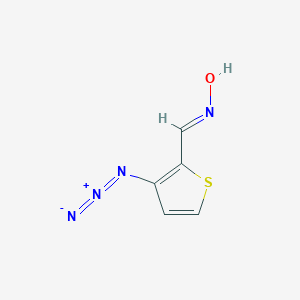
![10H-benzo[5,6]cyclohepta[1,2-b]selenophene](/img/structure/B429036.png)

![2-nitro-1-(4H-selenopheno[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B429041.png)
